

"Quercetin 3-Caffeylrobinobioside" CAS number and molecular formula

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Compound of Interest

Compound Name: Quercetin 3-Caffeylrobinobioside

Cat. No.: B15593868

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Quercetin 3-Caffeylrobinobioside: A Technical Overview

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Quercetin 3-Caffeylrobinobioside**, a complex flavonoid derivative. Due to the limited availability of specific experimental data for this compound, this document extrapolates information from its parent compound, quercetin, and closely related derivatives. This guide covers the fundamental physicochemical properties, potential biological activities, and associated signaling pathways, offering a foundational resource for researchers and drug development professionals.

Introduction

Quercetin 3-Caffeylrobinobioside is a flavonoid, a class of secondary metabolites found in many plants. Flavonoids are well-regarded for their diverse biological activities. While specific research on **Quercetin 3-Caffeylrobinobioside** is sparse, its structural components—quercetin, caffeic acid, and a robinobiose sugar moiety—suggest a range of potential pharmacological effects. This document aims to provide a detailed technical resource by leveraging the extensive research conducted on quercetin and its other glycosidic derivatives.

Disclaimer: The biological activities, experimental protocols, and signaling pathway information presented in this guide are primarily based on studies of quercetin and its other derivatives due to the lack of specific published research on **Quercetin 3-Caffeylrobinobioside**. This information should be used as a theoretical framework for future research.

Physicochemical Properties

A clear understanding of the physicochemical properties of **Quercetin 3-Caffeylrobinobioside** is fundamental for any experimental design. The key identifiers and properties are summarized below.

Property	Value	Source
CAS Number	957110-26-8	[1]
Molecular Formula	C36H36O19	[1]
Molecular Weight	772.7 g/mol	[1]
Appearance	Powder	[1]
Purity	≥98%	
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[1]
Source	The herbs of Callicarpa bodinieri Levl.	[1]

Potential Biological Activities and Therapeutic Areas

Based on the known activities of quercetin and its derivatives, **Quercetin 3-Caffeylrobinobioside** is anticipated to exhibit a range of biological effects. Quercetin is known for its antioxidant, anti-inflammatory, and anticancer properties.[2]

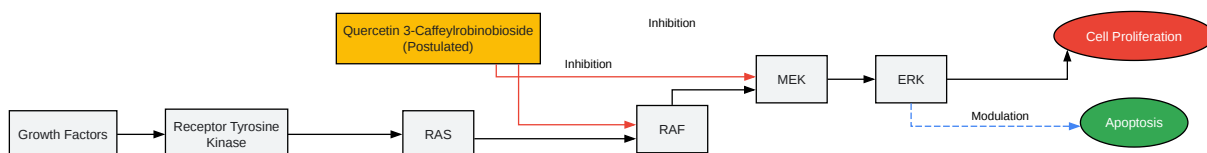
Potential Biological Activity	Implication
Antioxidant	Neutralization of reactive oxygen species (ROS), potentially mitigating cellular damage implicated in aging and chronic diseases.
Anti-inflammatory	Inhibition of inflammatory pathways, suggesting potential applications in inflammatory disorders.
Anticancer	Modulation of signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Cardioprotective	Potential to improve cardiovascular health through various mechanisms including antioxidant and anti-inflammatory effects.
Neuroprotective	Protection of neuronal cells from oxidative stress and inflammation-induced damage.

Postulated Signaling Pathway Involvement

The biological effects of quercetin are mediated through its interaction with numerous cellular signaling pathways. It is plausible that **Quercetin 3-Caffeylrobinobioside** influences similar pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Quercetin has been shown to modulate this pathway, which could be a key mechanism for its potential anticancer effects.

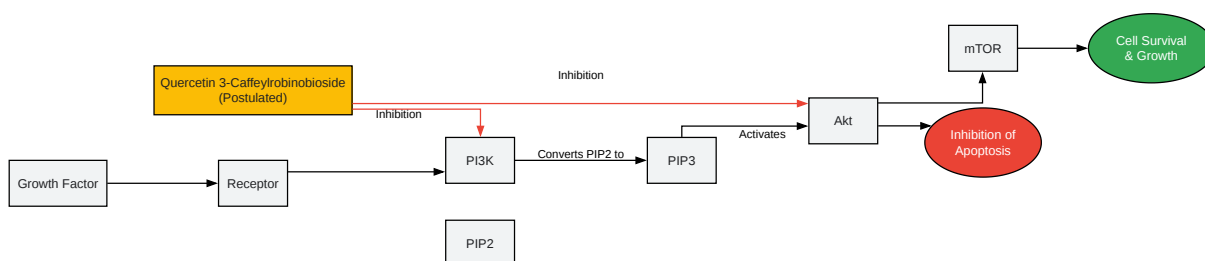


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Postulated modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is central to cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Quercetin is a known inhibitor of this pathway.

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Postulated inhibition of the PI3K/Akt signaling pathway.

Suggested Experimental Protocols

For researchers initiating studies on **Quercetin 3-Caffeoylrobinobioside**, the following experimental protocols, adapted from studies on quercetin and its derivatives, are recommended.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of the compound on various cell lines.

Methodology:

- Cell Seeding: Plate cells (e.g., cancer cell lines and normal cell lines) in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with varying concentrations of **Quercetin 3-Caffeylrobinobioside** (dissolved in a suitable solvent like DMSO, with final DMSO concentration kept below 0.1%) for 24, 48, and 72 hours.
- MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to investigate the effect of the compound on the protein expression levels within a specific signaling pathway.

Methodology:

- Cell Lysis: Treat cells with **Quercetin 3-Caffeylrobinobioside** for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities using densitometry software.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the initial investigation of **Quercetin 3-Caffeoylrobinobioside**'s biological activity.

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References

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- 2. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
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